

Physical and chemical properties of phenyl 9H-thioxanthen-9-yl sulfone

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Compound of Interest

Compound Name: *phenyl 9H-thioxanthen-9-yl sulfone*

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Phenyl 9H-Thioxanthen-9-yl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 9H-thioxanthen-9-yl sulfone is a sulfur-containing heterocyclic compound featuring a thioxanthene core. The thioxanthene scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a range of biological activities.^[1] This technical guide provides a detailed overview of the known physical and chemical properties, proposed synthetic methodologies, and potential biological relevance of **phenyl 9H-thioxanthen-9-yl sulfone**, drawing upon data from related thioxanthene and sulfone analogs where specific information for the title compound is not available.

Core Physical and Chemical Properties

Quantitative data for **phenyl 9H-thioxanthen-9-yl sulfone** is not extensively reported in publicly available literature. The following table summarizes key computed properties and available data for the compound and its close structural analogs.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ O ₂ S ₂	[2]
Molecular Weight	338.45 g/mol	Calculated
CAS Number	667898-69-3	[2]
Appearance	Not specified	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not specified	-

Note: Due to the limited availability of experimental data for the title compound, properties of related compounds are provided for reference in the subsequent sections.

Spectroscopic Data Analysis

Detailed experimental spectral data for **phenyl 9H-thioxanthen-9-yl sulfone** is not readily available. However, characteristic spectral features can be predicted based on the analysis of related thioxanthene and sulfone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the thioxanthene ring system and the phenyl sulfone moiety. A key singlet for the proton at the 9-position of the thioxanthene ring would be anticipated, likely deshielded by the adjacent sulfone group.
- ¹³C NMR:** The carbon NMR spectrum would display a number of signals in the aromatic region (typically 120-150 ppm). The carbon atom at the 9-position would be expected to appear at a characteristic chemical shift. The carbons of the sulfone group would also have distinct resonances.

Infrared (IR) Spectroscopy

The IR spectrum of **phenyl 9H-thioxanthen-9-yl sulfone** is expected to exhibit strong characteristic absorption bands for the sulfone group.

Functional Group	Characteristic Absorption (cm ⁻¹)
S=O (asymmetric stretch)	~1350 - 1300
S=O (symmetric stretch)	~1160 - 1120
C-S stretch	~800 - 600
Aromatic C-H stretch	~3100 - 3000
Aromatic C=C stretch	~1600 - 1450

Reference data for methyl phenyl sulfone shows characteristic IR peaks.[3]

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the phenylsulfone group and fragmentation of the thioxanthene ring system.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **phenyl 9H-thioxanthen-9-yl sulfone** are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of sulfones from sulfides.

Proposed Synthesis of Phenyl 9H-Thioxanthen-9-yl Sulfone

A common method for the preparation of sulfones is the oxidation of the corresponding sulfide. [4]

Reaction: Phenyl 9H-thioxanthen-9-yl sulfide can be oxidized to **phenyl 9H-thioxanthen-9-yl sulfone** using a suitable oxidizing agent.

Reagents and Equipment:

- Phenyl 9H-thioxanthen-9-yl sulfide (starting material)
- Hydrogen peroxide (30% solution) or meta-Chloroperoxybenzoic acid (m-CPBA)
- Glacial acetic acid (solvent)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus
- Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

- Dissolve phenyl 9H-thioxanthen-9-yl sulfide in glacial acetic acid in a round-bottom flask.
- Slowly add a stoichiometric excess of the oxidizing agent (e.g., hydrogen peroxide) to the solution while stirring at room temperature. The reaction may be exothermic, so cooling may be necessary.
- Monitor the progress of the reaction by TLC.
- Once the reaction is complete, pour the reaction mixture into a larger volume of cold water to precipitate the product.
- Collect the crude product by filtration.
- Wash the crude product with water to remove any remaining acid.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

- Dry the purified product under vacuum.

Analytical Methods

Standard analytical techniques would be employed to characterize the synthesized compound:

- NMR Spectroscopy: To confirm the structure of the molecule.
- IR Spectroscopy: To verify the presence of the sulfone functional group.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
- Melting Point Analysis: To determine the purity of the compound.
- Elemental Analysis: To confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for **phenyl 9H-thioxanthen-9-yl sulfone**, the thioxanthene class of compounds is well-known for its antipsychotic properties.^[1] These effects are primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.^{[1][5]} Thioxanthene derivatives such as chlorprothixene, clopenthixol, flupenthixol, and thiothixene are used clinically as antipsychotic medications.^[1]

The sulfone group is also present in a variety of biologically active molecules and can influence properties such as metabolic stability and receptor binding.^{[6][7]} The introduction of a phenyl sulfone moiety to the thioxanthene scaffold could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.

Visualizations

General Synthesis Workflow for Sulfones

The following diagram illustrates a general workflow for the synthesis and purification of a sulfone from a sulfide, which would be applicable to the preparation of **phenyl 9H-thioxanthen-9-yl sulfone**.

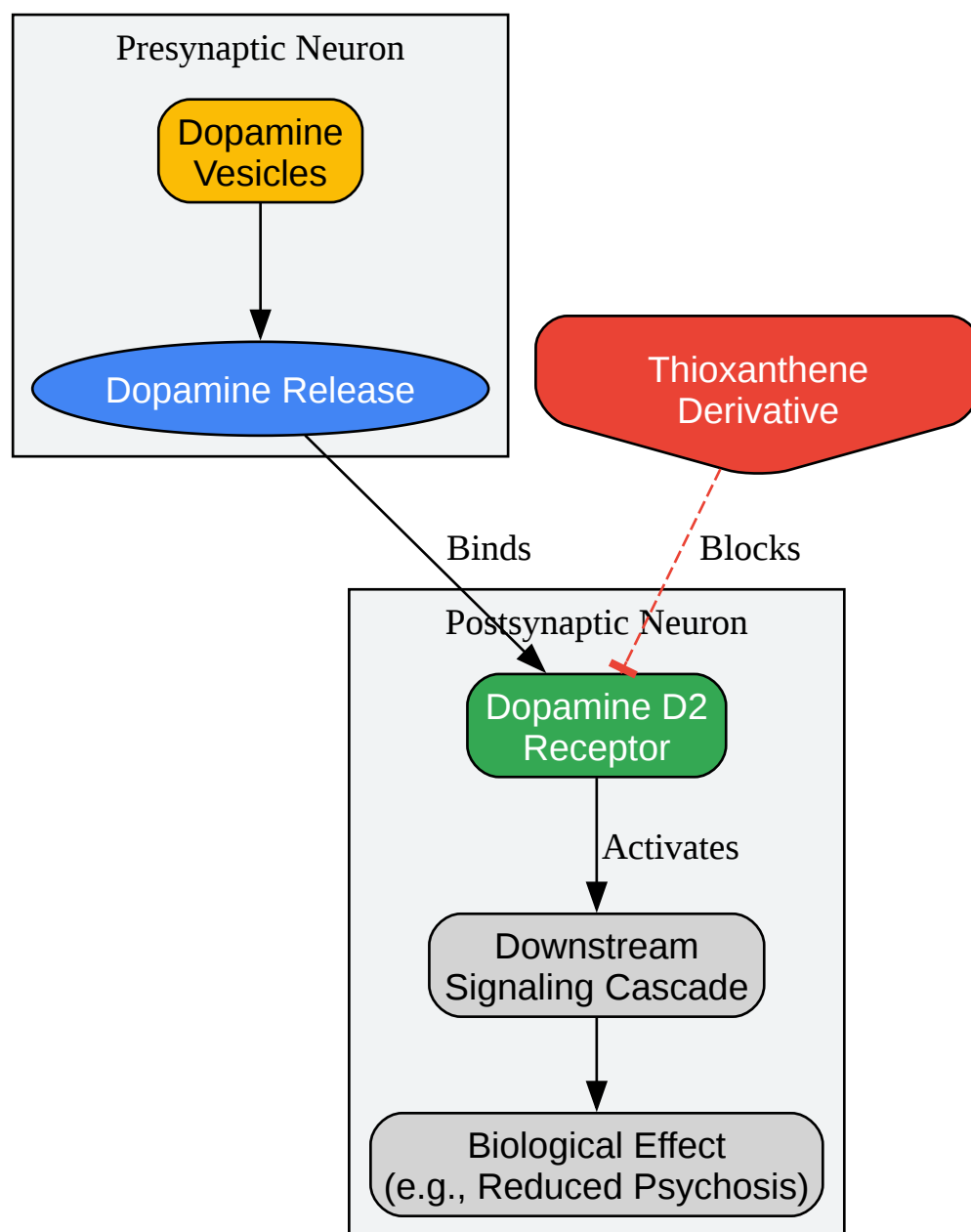


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Caption: Generalized workflow for the synthesis of sulfones.

Representative Signaling Pathway for Thioxanthene Derivatives

This diagram depicts the general mechanism of action for many thioxanthene-based antipsychotic drugs, which involves the blockade of postsynaptic dopamine D2 receptors.



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Caption: Dopamine D2 receptor antagonism by thioxanthene derivatives.

Conclusion

Phenyl 9H-thioxanthen-9-yl sulfone represents an intriguing, yet underexplored, molecule within the broader class of thioxanthene derivatives. While specific experimental data remains scarce, this guide provides a framework for its potential physical and chemical properties, a

plausible synthetic strategy, and its likely biological context based on the well-documented activities of related compounds. Further research into this specific sulfone derivative is warranted to fully elucidate its properties and potential applications in medicinal chemistry and materials science.

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